C3b Complement Receptor Enhancement on Human Monocytes: Direct Comparison Among For-Met-Met-Phe-OH, For-Met-Leu-Phe-OH, and For-Met-Phe-OH
In a direct head-to-head comparison examining the capacity of N-formyl-methionyl peptides to enhance monocyte complement (C3b) receptor expression, For-Met-Met-Phe-OH demonstrated quantifiable activity in increasing the percentage of human monocytes forming rosettes with IgM-sensitized complement-coated erythrocytes [1]. The study evaluated For-Met-Leu-Phe-OH, For-Met-Met-Phe-OH, and For-Met-Phe-OH in parallel under identical experimental conditions, establishing a rank-order profile for this functional parameter [1]. Unformylated control peptides (Met-Leu-Phe and Met-Met-Phe) exhibited no detectable enhancement activity, confirming the formyl group requirement [1].
| Evidence Dimension | Complement receptor C3b enhancement on human monocytes (rosette formation assay) |
|---|---|
| Target Compound Data | For-Met-Met-Phe-OH increased the percentage of monocytes forming C3b rosettes |
| Comparator Or Baseline | For-Met-Leu-Phe-OH (fMLP) and For-Met-Phe-OH evaluated in parallel; unformylated Met-Met-Phe and Met-Leu-Phe showed zero activity at comparable concentrations |
| Quantified Difference | For-Met-Met-Phe-OH and For-Met-Phe-OH exhibited activity for C3b receptor enhancement; unformylated peptides showed no activity (complete loss of function, >100-fold difference in effective concentration for any observed response) |
| Conditions | In vitro assay using human peripheral blood monocytes; rosette formation with IgM-sensitized sheep erythrocytes coated with complement; peptides tested at differing concentrations |
Why This Matters
This direct comparative dataset enables researchers to rationally select For-Met-Met-Phe-OH over For-Met-Leu-Phe-OH when experimental designs require a structurally distinct central residue (Met vs Leu) while retaining proven complement receptor-enhancing functionality, avoiding the complete loss-of-function observed with unformylated analogs.
- [1] Kay, A. B., Glass, E. J., & Salter, D. M. (1979). Leucoattractants enhance complement receptors on human phagocytic cells. Clinical and Experimental Immunology, 38(2), 294–299. View Source
